1,2-Dichloro-4-(chloromethoxy)benzene
Overview
Description
“1,2-Dichloro-4-(chloromethoxy)benzene” is a chemical compound with the molecular formula C7H5Cl3O . It is also known by other names such as “Toluene, α,3,4-trichloro-”, “α,3,4-Trichlorotoluene”, “3,4-Dichlorobenzyl chloride”, and "Benzene, 3,4-dichloro-1-chloromethyl" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two chlorine atoms and one chloromethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined from the name of the compound: the “1,2-Dichloro-” indicates that there are chlorine atoms at the first and second positions of the benzene ring, and the “4-(chloromethoxy)” indicates that there is a chloromethoxy group at the fourth position .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 211.47 . Its melting point is reported to be between 33-34 degrees Celsius .Scientific Research Applications
Catalytic Activity and Environmental Applications
- Catalytic Conversions of Polychlorinated Benzenes and Dioxins : A study by Lee and Jurng (2008) on chlorinated benzenes, including 1,2-dichlorobenzene, used as surrogate compounds for dioxins, highlights the use of vanadium-based catalysts (V2O5/TiO2) for the catalytic conversion of these compounds. The research aimed to understand the quantitative relationship between dioxin and benzene with varying levels of chlorination, emphasizing the potential environmental applications in controlling pollutants through catalytic decomposition (Lee & Jurng, 2008).
Materials Science and Polymer Chemistry
- Hydroxy-Substituted Polyenaminonitrile for Rigid-Rod Polybenzoxazole : The synthesis of hydroxy-substituted polyenaminonitrile from (1-Chloro-2,2-dicyanovinyl)benzene, as reported by Kim and Lee (2001), outlines a precursor for aromatic polybenzoxazole, demonstrating applications in creating high-performance materials with potential uses in advanced composites and electronics (Kim & Lee, 2001).
Organic Synthesis
- Synthesis of Cyclic Acetals and Gem-Dichlorocyclopropanes : Research by Dzhumaev et al. (2021) explored the synthesis of cyclic acetals and gem-dichlorocyclopropanes based on 1,2-dichloromethylbenzol, demonstrating the compound's versatility as a building block in organic synthesis. The study further examined the cytological activity of the synthesized compounds against various cell lines, indicating the potential for biomedical applications (Dzhumaev et al., 2021).
Environmental Science
- Sonolytic Degradation of Hazardous Organic Compounds : Okuno et al. (2000) investigated the sonolytic degradation of various chlorinated organic compounds, including 1,2-dichlorobenzene, in aqueous solutions. This research highlights the potential for using sonolysis as an effective method for the environmental cleanup of hazardous organic compounds, contributing to the development of sustainable waste management practices (Okuno et al., 2000).
Safety and Hazards
This compound is considered hazardous. It may cause respiratory irritation, serious eye damage, and severe skin burns . In case of exposure, immediate medical attention is required . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Chlorinated aromatic compounds can interact with various biological molecules due to their lipophilic nature. They can accumulate in fatty tissues and can interact with cell membranes, proteins, and DNA .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the target is a protein, the compound might alter the protein’s structure and function. If the target is DNA, it could potentially interfere with DNA replication or transcription .
Biochemical Pathways
Chlorinated aromatic compounds can undergo metabolic transformations in the body, potentially forming reactive metabolites that can cause cellular damage .
Pharmacokinetics
As a lipophilic compound, 1,2-Dichloro-4-(chloromethoxy)benzene is likely to have good absorption in the body. It might undergo metabolism in the liver, and excretion could occur via the kidneys .
Result of Action
The cellular and molecular effects would depend on the specific targets and the nature of the interactions. Potential effects could include altered cellular function, cellular damage, or cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1,2-dichloro-4-(chloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHHCOROBIAQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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